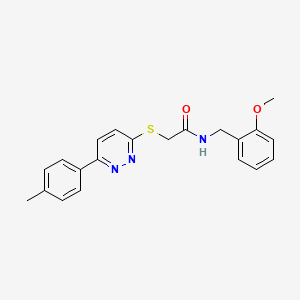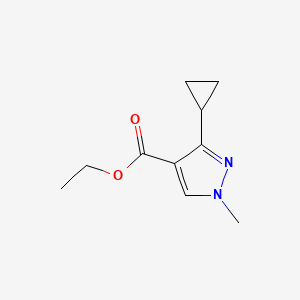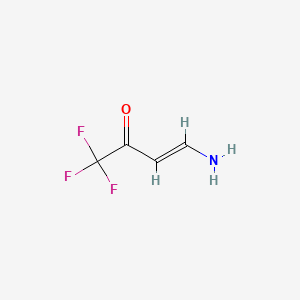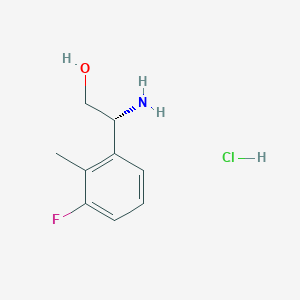
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BITI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but studies have shown that it can activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and HDAC6, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several advantages for lab experiments, including its potential use in cancer research, neurodegenerative disease research, and inflammation research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole. One area of research is to further understand its mechanism of action and how it can be optimized for use in cancer treatment. Another area of research is to study its potential use in treating neurodegenerative diseases and inflammation. Additionally, further studies are needed to assess its toxicity and potential side effects.
Méthodes De Synthèse
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can be synthesized using various methods, including the condensation reaction of 5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol and indole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with 3-bromoindole in the presence of a palladium catalyst. The synthesis method can be optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
3-(5-(benzhydrylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
3-[5-benzhydrylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-31-17-16-30-25(22-18-27-23-15-9-8-14-21(22)23)28-29-26(30)32-24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,18,24,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSSVIUAZNFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2785299.png)
![8-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2785302.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)



![(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2785309.png)




![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)

